5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane
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Overview
Description
5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane is an organic compound with a complex structure that includes a chloro group, a fluoro group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable chloroalkane under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dichloromethane. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the process may include steps like distillation and recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chloro group.
Scientific Research Applications
5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxobutane
- 5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopropane
Uniqueness
5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane is unique due to its specific combination of functional groups and the length of its carbon chain. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds with shorter or different carbon chains.
Properties
IUPAC Name |
5-chloro-1-(3-fluoro-4-methylphenyl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c1-9-5-6-10(8-11(9)14)12(15)4-2-3-7-13/h5-6,8H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLAWWCSIYHXOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645160 |
Source
|
Record name | 5-Chloro-1-(3-fluoro-4-methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-27-8 |
Source
|
Record name | 5-Chloro-1-(3-fluoro-4-methylphenyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-(3-fluoro-4-methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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